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Compound of Interest

Compound Name: C.I. Acid Black 94

Cat. No.: B1436670 Get Quote

A Spectroscopic Guide to C.I. Acid Black 94
To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on the Spectroscopic Analysis of C.I. Acid Black 94

Introduction
C.I. Acid Black 94 is a synthetic, water-soluble trisazo dye used extensively in industrial

applications, particularly for dyeing materials like wool, silk, and leather.[1][2] Its complex

aromatic structure and high solubility, imparted by multiple sulfonate groups, make it a subject

of interest for analytical characterization, quality control, and in studies investigating the

degradation pathways of azo dyes in environmental remediation.[1] A multi-faceted

spectroscopic approach is essential for the comprehensive analysis of its chemical structure

and purity.

This guide provides a detailed overview of the primary spectroscopic techniques used to

analyze C.I. Acid Black 94, complete with expected data and standardized experimental

protocols.
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Property Value Reference

C.I. Name Acid Black 94 [2]

C.I. Number 30336 [2]

CAS Number 6358-80-1 [1][2][3]

Molecular Formula C₄₁H₂₉N₈Na₃O₁₁S₃ [2][3]

Molecular Weight 974.88 g/mol [2][3]

| Chemical Class | Trisazo Dye |[2] |

Chemical Structure and Spectroscopic Relevance
The intricate structure of C.I. Acid Black 94 contains multiple chemical motifs that are

interrogated by different spectroscopic methods. The key is to use a combination of techniques

to build a complete analytical profile.[1]

Chromophores (Azo and Aromatic Systems): The three azo groups (-N=N-) connecting

extensive aromatic systems (naphthalene and phenyl rings) form a large conjugated π-

system. This system is responsible for the dye's strong absorption of light in the visible

spectrum, which is analyzed by UV-Vis spectroscopy.[1]

Functional Groups: The molecule contains hydroxyl (-OH), secondary amine (-NH-), and

sulfonate (-SO₃⁻) groups. These groups have characteristic vibrational frequencies that are

readily identified by FT-IR spectroscopy.[1]

Molecular Mass and Ionic State: As a large, non-volatile salt, its molecular weight is best

confirmed using soft-ionization mass spectrometry techniques.[1] The multiple sulfonate

groups mean it will typically be analyzed in negative ion mode.[4][5]

Proton and Carbon Environments: The unique chemical environment of each hydrogen and

carbon atom in the structure can be mapped using Nuclear Magnetic Resonance (NMR),

although the complexity of the molecule makes full assignment challenging.[1]

Caption: Relationship between structural features and analytical techniques.
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Spectroscopic Analysis Methods
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to measure the dye's absorbance spectrum and quantify its

concentration in solution. The extensive conjugation results in strong absorption in the visible

range. While specific spectral data for C.I. Acid Black 94 is not widely published, analogous

black azo dyes show a broad absorption peak across the visible spectrum, with a maximum

absorption wavelength (λmax) typically between 570 and 620 nm.[6]

Expected UV-Vis Data Summary

Parameter Expected Value/Range Rationale

λmax 570 - 620 nm

Corresponds to π→π*
transitions in the extensive
conjugated azo-aromatic
system.

| Appearance | Broad absorption band | Multiple overlapping electronic transitions contribute to

the black color. |

Detailed Experimental Protocol: UV-Vis Analysis

Solvent Selection: Use a spectral grade solvent in which the dye is soluble and that is

transparent in the visible region (e.g., deionized water, methanol).

Stock Solution Preparation: Accurately weigh a small amount of C.I. Acid Black 94 and

dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 100 mg/L).

Working Solution Preparation: Prepare a dilute working solution from the stock to ensure the

maximum absorbance is within the instrument's linear range (typically < 1.0 AU). A

concentration of 5 x 10⁻⁵ M is often suitable.[7]

Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

Blank Correction: Fill a cuvette with the pure solvent and use it to perform a baseline

correction across the desired wavelength range.
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Sample Measurement: Rinse and fill a cuvette with the dye working solution. Place it in the

spectrophotometer.

Spectral Acquisition: Scan the sample across a wavelength range of 250–700 nm to capture

both UV and visible absorptions.[7] Record the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the key functional groups within the

dye's structure, providing a molecular fingerprint. Although a specific spectrum for Acid Black

94 is not readily available, the expected absorption bands can be predicted based on its known

functional groups.

Expected FT-IR Data Summary

Wavenumber (cm⁻¹) Vibration Type
Associated Functional
Group

3500 - 3200
O-H and N-H stretching
(broad)

Phenolic -OH and
secondary amine -NH
groups, potential H-
bonding.[8]

3100 - 3000 Aromatic C-H stretching Phenyl and naphthalene rings.

~1620 Aromatic C=C stretching Phenyl and naphthalene rings.

~1500 N=N stretching (azo group)
Azo linkages (often weak or

masked by aromatic signals).

1260 - 1150 S=O asymmetric stretching Sulfonate group (-SO₃⁻).

| 1080 - 1000 | S=O symmetric stretching | Sulfonate group (-SO₃⁻). |

Detailed Experimental Protocol: Solid-State FT-IR (KBr Pellet Method)

Sample Preparation: Weigh approximately 1-2 mg of the dry C.I. Acid Black 94 powder.[9]
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Grinding: Add the sample to an agate mortar containing ~150 mg of dry, IR-grade potassium

bromide (KBr). Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

[9][10]

Pellet Formation: Transfer the powder to a pellet die. Place the die under a hydraulic press

and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or

translucent disc.[9]

Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a

background scan to account for atmospheric CO₂ and H₂O.

Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer.

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans in the mid-IR

range (4000–400 cm⁻¹) with a resolution of 4 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for detailed structural elucidation. However, for a molecule as

large and complex as C.I. Acid Black 94, the ¹H and ¹³C spectra will be very complex with

many overlapping signals. Specific NMR studies on this compound are not extensively

published.[1] Its primary use would be to confirm the presence of key structural motifs (like

aromatic regions) and to identify major impurities in commercial preparations, often after

separation.[11]

Expected NMR Data Summary
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Nucleus
Chemical Shift (δ ppm)
Range

Corresponding Structural
Feature

¹H 7.0 - 8.5
Aromatic protons on the
naphthalene and phenyl
rings.[1]

¹H > 9.0 (broad)
Phenolic -OH and amine -NH

protons (exchangeable).

¹H ~2.2
Methyl (-CH₃) protons on the

o-tolyl group.

| ¹³C | 110 - 160 | Aromatic carbons. |

Detailed Experimental Protocol: ¹H NMR Analysis

Solvent Selection: Choose a suitable deuterated solvent in which the dye is soluble, such as

deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for

sulfonated dyes but will cause exchangeable -OH and -NH protons to disappear from the

spectrum.

Sample Preparation: Dissolve 5-10 mg of the dye in approximately 0.6-0.7 mL of the

deuterated solvent in a clean NMR tube.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve

better signal dispersion.

Data Acquisition: Acquire the ¹H NMR spectrum. Parameters should be optimized, but

typically include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering at least 0-12 ppm, and a relaxation delay of 1-2 seconds.

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier

transformation, phase correction, and baseline correction. Reference the spectrum to the

residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).

Mass Spectrometry (MS)
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Mass spectrometry is the definitive technique for confirming the molecular weight of C.I. Acid
Black 94. Due to the dye's high polarity, large mass, and non-volatile nature, soft ionization

techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) are required.[5] ESI is particularly well-suited for ionic

compounds like sulfonated dyes and is often coupled with liquid chromatography (LC) for the

analysis of mixtures.[4]

Expected Mass Spectrometry Data Summary

Parameter Value Notes

Molecular Formula C₄₁H₂₉N₈Na₃O₁₁S₃

Exact Mass 974.0811 g/mol
Mass of the neutral molecule

without sodium ions.[3]

| Observed Ions (ESI⁻) | [M-3Na+2H]⁻, [M-2Na+H]²⁻/2, [M-Na]³⁻/3 | In negative ion mode,

expect multiply charged ions due to the three sulfonate groups.[5] |

Detailed Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-ESI-MS)

Sample Preparation: Prepare a dilute solution of the dye (e.g., 1-10 µg/mL) in a suitable

mobile phase, such as a water/methanol or water/acetonitrile mixture.

Chromatography (Optional but Recommended): Use a reversed-phase C18 HPLC column to

separate the dye from impurities before it enters the mass spectrometer. A gradient elution

with a mobile phase containing a volatile buffer (e.g., 0.1% formic acid or 10 mM ammonium

acetate) is common.[12]

Ionization: Introduce the sample into an ESI source. A negative ion mode is required for

analyzing sulfonated dyes.[4][13]

MS Parameters:

Capillary Voltage: Set between 3-4 kV.
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Drying Gas: Use nitrogen at a flow rate and temperature (e.g., 300-350 °C) optimized to

desolvate the ions.[12]

Nebulizer Pressure: Set to an appropriate pressure (e.g., 40 psig) to ensure a stable

spray.[12]

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected ions (e.g.,

m/z 100-1500). High-resolution mass analyzers like TOF or Orbitrap are preferred for

accurate mass determination.

Data Analysis: Identify the molecular ion peaks corresponding to the various deprotonated

and desodiated species of the dye.

Integrated Analytical Workflow
A comprehensive analysis of a C.I. Acid Black 94 sample involves a logical sequence of steps,

often beginning with separation and followed by a suite of spectroscopic techniques for

unambiguous identification and characterization.

Caption: Integrated workflow for the comprehensive analysis of C.I. Acid Black 94.

Conclusion
The thorough characterization of C.I. Acid Black 94 necessitates a synergistic application of

multiple spectroscopic techniques. UV-Vis spectroscopy confirms its chromophoric properties,

FT-IR provides a fingerprint of its functional groups, mass spectrometry validates its molecular

weight, and NMR offers deep structural insights. Adherence to detailed experimental protocols

is critical for obtaining high-quality, reproducible data essential for research, quality control, and

regulatory purposes. This integrated approach ensures a complete and accurate understanding

of this complex industrial dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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